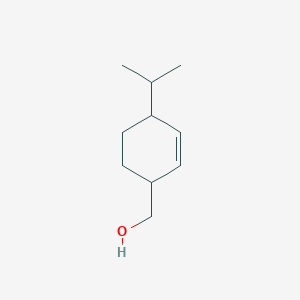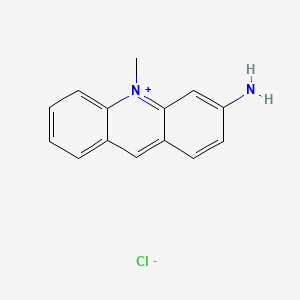
3-Amino-10-methylacridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-10-methylacridinium chloride is an organic compound with the chemical formula C14H14ClN3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a fluorescent dye and has antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-10-methylacridinium chloride can be synthesized through several methods:
Chlorination of 3,6-diamino-10-methylacridine: This method involves the chlorination of 3,6-diamino-10-methylacridine in an organic solvent.
Nucleophilic Substitution Reaction: This method involves reacting 3,6-diamino-10-methylacridine with a suitable chlorinating agent to obtain the chlorinated product.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in organic solvents to facilitate the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield 3,6-diamino-10-methylacridan.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Chlorinating agents like thionyl chloride or phosphorus pentachloride are commonly used.
Major Products Formed
Oxidation: Various oxidized derivatives of acridinium.
Reduction: 3,6-diamino-10-methylacridan.
Substitution: Different substituted acridinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-10-methylacridinium chloride has several scientific research applications:
Fluorescent Dye: It is used as a fluorescent dye for staining biological specimens, including proteins and nucleic acids.
Antibacterial Agent: It exhibits antibacterial properties and is used in the development of antibacterial drugs.
Histological Dye: It is used in histology for staining tissues and cells to provide contrast and highlight specific features.
Intercalator: It can intercalate into DNA, making it useful in studies involving DNA structure and function.
Mecanismo De Acción
The mechanism of action of 3-Amino-10-methylacridinium chloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to replication errors and potential cell death. It also inhibits various enzymes, making it effective against certain pathogens .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Diamino-10-methylacridinium chloride: A closely related compound with similar properties and applications.
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as an antiseptic and fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
3-Amino-10-methylacridinium chloride is unique due to its specific structure, which allows it to intercalate into DNA and exhibit strong fluorescent properties. Its ability to act as both an antibacterial agent and a fluorescent dye makes it particularly valuable in scientific research .
Propiedades
Número CAS |
75586-70-8 |
|---|---|
Fórmula molecular |
C14H13ClN2 |
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
10-methylacridin-10-ium-3-amine;chloride |
InChI |
InChI=1S/C14H12N2.ClH/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16;/h2-9,15H,1H3;1H |
Clave InChI |
IXWYMTMPCQMLOK-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
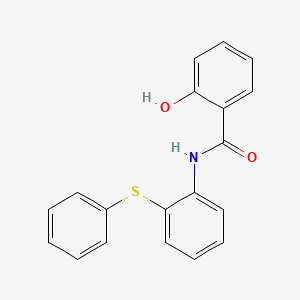
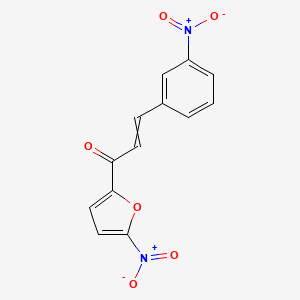
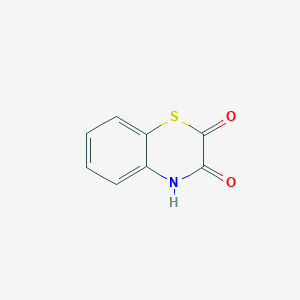

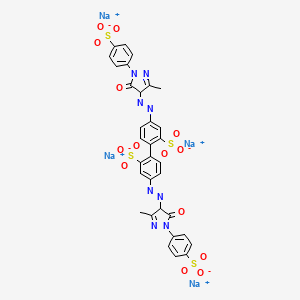

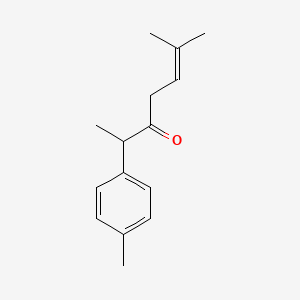

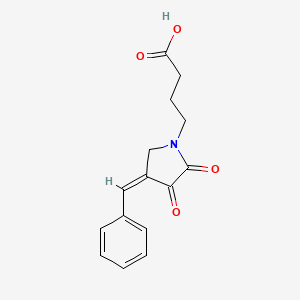
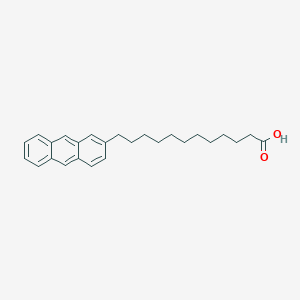
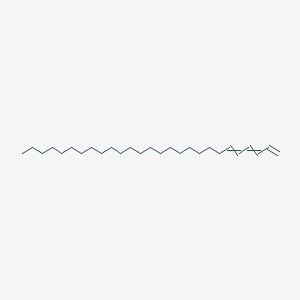
![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
